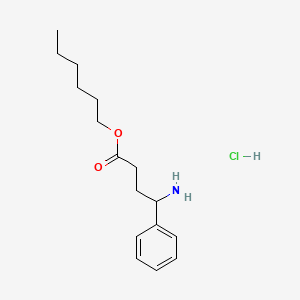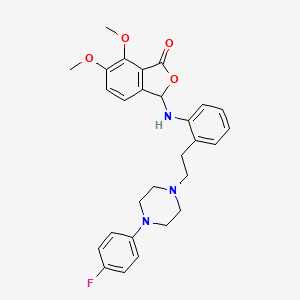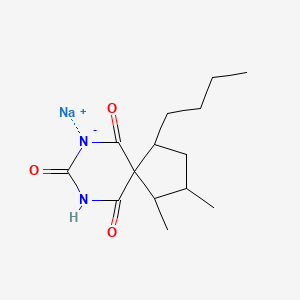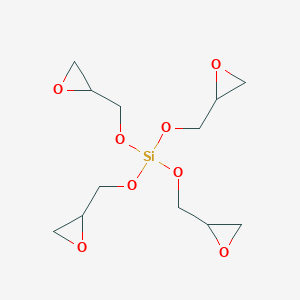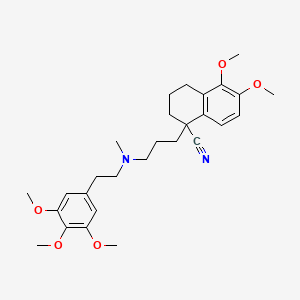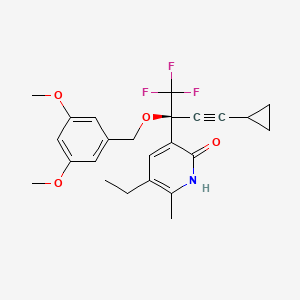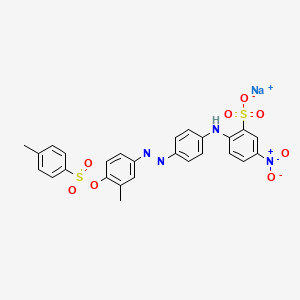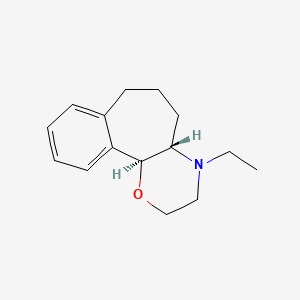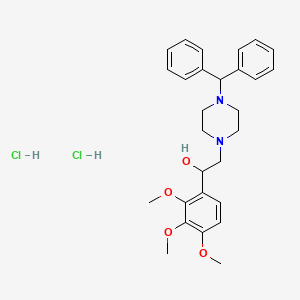
Variecoxanthone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Variecoxanthone A is a prenylated xanthone compound isolated from the fungus Aspergillus variecolor. It is known for its unique chemical structure and potential biological activities. The molecular formula of this compound is C20H20O5, and it has a molecular weight of 340.3698 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Variecoxanthone A can be synthesized through the biosynthesis of fungal metabolites. The process involves the conversion of various precursors into the final compound. One of the key steps in the synthesis is the acid-catalyzed cyclization of the variecoxanthone-A-derived compound, 1-formyl-8-hydroxy-3-methyl-2-(3-methylbut-2-enyloxy)xanthone .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Aspergillus variecolor under controlled conditions to maximize the yield of the compound. The metabolites are then extracted and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Variecoxanthone A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, methylated, and prenylated derivatives of this compound .
Aplicaciones Científicas De Investigación
Variecoxanthone A has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the biosynthesis of xanthones and their derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Variecoxanthone A involves its interaction with various molecular targets and pathways. It has been shown to modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, which are important for cell proliferation and apoptosis . The compound also exhibits cytotoxic activity against cancer cells by inducing apoptosis and autophagy .
Comparación Con Compuestos Similares
- Shamixanthone
- Emericellin
- Epishamixanthone
- Tajixanthone
Comparison: Variecoxanthone A is unique due to its specific prenylation pattern and hydroxylation sites. Compared to similar compounds like shamixanthone and tajixanthone, this compound has distinct structural features that contribute to its unique biological activities .
Propiedades
Número CAS |
55812-94-7 |
|---|---|
Fórmula molecular |
C20H20O5 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
8-hydroxy-1-(hydroxymethyl)-3-methyl-2-(3-methylbut-2-enoxy)xanthen-9-one |
InChI |
InChI=1S/C20H20O5/c1-11(2)7-8-24-20-12(3)9-16-17(13(20)10-21)19(23)18-14(22)5-4-6-15(18)25-16/h4-7,9,21-22H,8,10H2,1-3H3 |
Clave InChI |
YZRMQCFQSYXWHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1OCC=C(C)C)CO)C(=O)C3=C(C=CC=C3O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


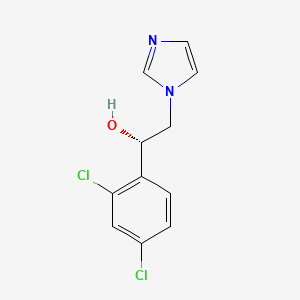


![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)

